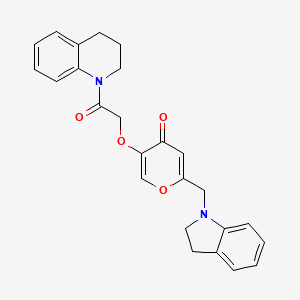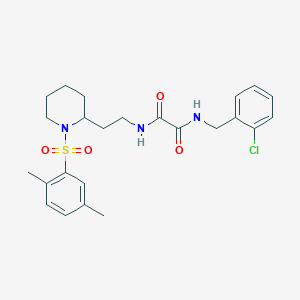![molecular formula C9H9N3O3 B2702348 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one CAS No. 43027-50-5](/img/structure/B2702348.png)
1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one
Vue d'ensemble
Description
1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one is a compound with the empirical formula C9H9N3O3 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzo[d]imidazol-2(3H)-one core with two methyl groups and a nitro group attached . The molecule has a molecular weight of 207.19 .Applications De Recherche Scientifique
Sensing and Adsorption Properties
1,3-Dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one and related compounds have been explored for their potential in selectively sensing and adsorbing specific metals. For instance, nickel(II) and cadmium(II) architectures using rigid 1H-imidazol-4-yl containing ligands demonstrate diverse structural arrangements, contributing to their sensing and selective adsorption properties (Liu et al., 2017).
Role in Organic Magnetic Materials
Benzimidazole-based compounds, including variants of this compound, are significant in the study of organic magnetic materials. Their hydrogen bond interactions, as observed in nitroxide radicals derived from benzimidazole, play crucial roles in determining their magnetic properties (Ferrer et al., 2001).
Metal-Organic Frameworks (MOFs)
These compounds are used in the creation of metal-organic frameworks (MOFs). The structural diversity and sensing properties of MOFs developed using 1H-imidazol-4-yl-containing ligands have been a subject of considerable interest. These frameworks exhibit varying network structures, influencing their potential applications in sensing (Liu et al., 2018).
Synthesis and Catalysis
The compound and its derivatives are also involved in various synthetic processes. For example, the synthesis of 2-substituted benzimidazole derivatives using specific catalysts highlights its role in facilitating chemical reactions (Zolfigol et al., 2016). Additionally, the synthesis of tetrasubstituted imidazoles using related compounds as catalysts indicates its utility in creating complex organic structures (Zolfigol et al., 2015).
Electronic and Magnetic Studies
Its derivatives are studied for their electronic and magnetic properties. For instance, the synthesis and characterization of new pH-sensitive spin probes based on 4H-imidazole 3-oxides highlight its significance in the field of spectroscopy and magnetic studies (Kirilyuk et al., 2003).
Tuning Structural Topologies
Research on tuning structural topologies of coordination polymers through modifying the substitute group of organic ligand, including derivatives of this compound, demonstrates its versatility in influencing the structures of coordination polymers (Guo et al., 2013).
Propriétés
IUPAC Name |
1,3-dimethyl-5-nitrobenzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-10-7-4-3-6(12(14)15)5-8(7)11(2)9(10)13/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEXWKZJLRGOOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dimethoxyphenyl)-4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2702266.png)
![6-Chloro-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline](/img/structure/B2702267.png)

![4-[1-(1-Benzothiophene-2-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2702270.png)

![N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B2702276.png)
![5-((4-Ethoxyphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2702277.png)
![2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2702278.png)


![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2702282.png)


